Zirconium silicide

説明

Zirconium silicate, often referred to as zircon, is a naturally occurring mineral . It is a silicate of zirconium and is usually colorless, but impurities can induce various colorations . It is the primary source of the metal zirconium .

Synthesis Analysis

Zirconium silicate occurs naturally in the Earth’s crust and is mainly extracted from beach sands and ancient beach sands . The extraction process involves mining the mineral sands, followed by the separation of the heavy mineral concentrate . Further separation processes involve magnetic, electrostatic, and gravity separation techniques to isolate zircon . It can also be synthesized by fusion of SiO2 and ZrO2 in an arc furnace, or by reacting a zirconium salt with sodium silicate in an aqueous solution .Molecular Structure Analysis

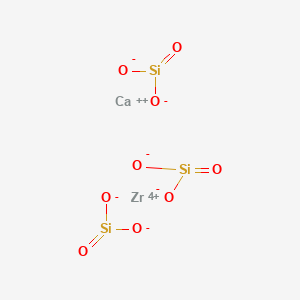

Zirconium silicate is denoted by the chemical formula ZrSiO4 . This compound consists of one zirconium atom, one silicon atom, and four oxygen atoms . The crystalline structure of this silicate mineral is tetragonal, comprising silicon-oxygen tetrahedra, where each oxygen atom is shared between two tetrahedra, giving an overall formula SiO4 .Chemical Reactions Analysis

Zirconium silicate is chemically inert and resistant to heat, making it ideal for use in high-temperature applications . Zircon is also resistant to corrosion by many common acids and alkalis . One of the chemical reactions involving zirconium silicate is: ZrSiO4 + CaO + MgO → ZrO2 + CaMgSiO4 .Physical And Chemical Properties Analysis

Pure zirconium silicate appears as a colorless crystal but impurities can result in variants that are brown, red, yellow, or green . Its high melting point and hardness are important properties that make it useful in many industrial applications . It is chemically inert and resistant to heat, making it ideal for use in high-temperature applications . Zircon is also resistant to corrosion by many common acids and alkalis .科学的研究の応用

Application in Gas-Cooled Fast Reactors

Zirconium silicide is a heavy reflector material particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM2) and Fast Modular Reactor (FMR) . The manufacturability of a high-density Zr3Si2 compound was investigated using hot-pressing and spark-plasma-sintering methods . The thermal properties were consistent with those necessary for use under GFR operating conditions .

Use in Semiconductor Industry

Silicides are used in various stages of semiconductor device manufacturing, including deposition, diffusion, and contact formation . One of the primary functions of silicides in semiconductor fabrication is to improve the electrical conductivity between different layers of the semiconductor device .

Application in Vulcanization

Zirconium silicide has been studied for its effects on the vulcanization, mechanical, and ablation resistance properties of ceramifiable silicone rubber composites .

4. Use as Fine Ceramic Raw Material Zirconium silicide is used as a fine ceramic raw material powder for the production of crucibles for semiconductor thin film production .

Use in Neutron Irradiation

The structural and dimensional stability of the material was measured before and after neutron irradiation up to 10^17 n/cm^2 in the research reactor, resulting in an average linear dimensional change of <0.12% . The preliminary irradiation tests also confirmed the micromechanical stability of the Zr3Si2 phase, with no evidence of microcracking after irradiation .

6. Use in High-Temperature and High-Irradiation Conditions The results of the irradiation tests verify the fabrication method of Zr3Si2 for nuclear applications, but further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications .

作用機序

Target of Action

Zirconium silicide (ZrSi2) is primarily used as a heavy reflector material in the field of nuclear reactors . It is particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM2) and Fast Modular Reactor (FMR) .

Mode of Action

It is used in the manufacturing of high-density compounds using hot-pressing and spark-plasma-sintering methods . The microstructure, composition, and thermal properties of the resulting hot-pressed material are measured, resulting in a 96% relative density and a 96% phase pure material .

Biochemical Pathways

It plays a crucial role in the field of nuclear reactors due to its high thermal properties and resistance to neutron irradiation .

Result of Action

The introduction of zirconium silicide results in a material with high thermal properties consistent with those necessary for use under GFR operating conditions . The structural and dimensional stability of the material is also measured before and after neutron irradiation up to 10^17 n/cm^2 in the research reactor, resulting in an average linear dimensional change of <0.12% . The preliminary irradiation tests also confirmed the micromechanical stability of the Zr3Si2 phase, with no evidence of microcracking after irradiation .

Action Environment

The action of zirconium silicide is influenced by environmental factors such as temperature and irradiation conditions. Further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications . The results of the irradiation tests verify the fabrication method of Zr3Si2 for nuclear applications .

将来の方向性

Zirconium silicate is a heavy reflector material particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM 2) and Fast Modular Reactor (FMR) . Further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications .

特性

InChI |

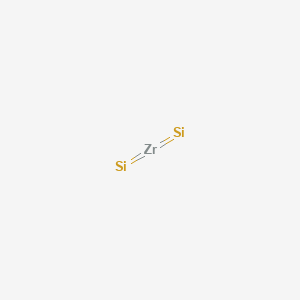

InChI=1S/2Si.Zr | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIKIPCNQLUSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]=[Zr]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrSi2, Si2Zr | |

| Record name | zirconium silicide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; [MSDSonline] | |

| Record name | Zirconium silicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zirconium silicide | |

CAS RN |

12039-90-6, 12138-26-0 | |

| Record name | Zirconium silicide (ZrSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium silicide (ZrSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium silicide (ZrSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)

![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)